
(R)-2-(Boc-amino)-3-(4-iodo-1-pyrazolyl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an iodo-substituted pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving appropriate precursors, such as hydrazines and 1,3-diketones.
Iodination: The iodination of the pyrazole ring can be achieved using iodine or iodinating reagents under controlled conditions.
Coupling Reactions: The final step involves coupling the Boc-protected amino acid with the iodinated pyrazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反応の分析
Types of Reactions
Substitution Reactions:
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Iodination: Iodine, N-iodosuccinimide (NIS)
Deprotection: Trifluoroacetic acid, hydrochloric acid
Coupling: Palladium catalysts, boronic acids
Major Products Formed
Substitution: Various substituted pyrazole derivatives
Deprotection: Free amino acids
Coupling: Biaryl compounds
科学的研究の応用
2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules through various coupling and substitution reactions.
Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological targets.
作用機序
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group ensures stability during synthesis and can be removed to reveal the active amino group .
類似化合物との比較
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
The presence of the iodo group in 2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid makes it particularly useful for further functionalization through substitution reactions.
特性
分子式 |
C11H16IN3O4 |
|---|---|
分子量 |
381.17 g/mol |
IUPAC名 |
3-(4-iodopyrazol-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C11H16IN3O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-15-5-7(12)4-13-15/h4-5,8H,6H2,1-3H3,(H,14,18)(H,16,17) |
InChIキー |
GPKMXORUFRITGB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CN1C=C(C=N1)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13549753.png)
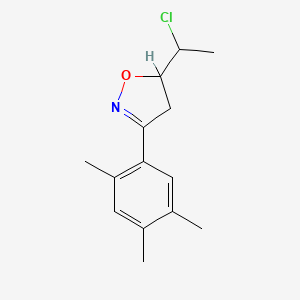
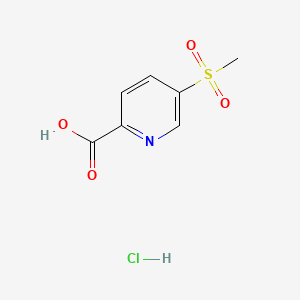
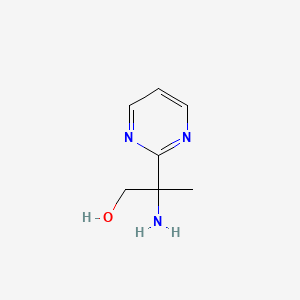
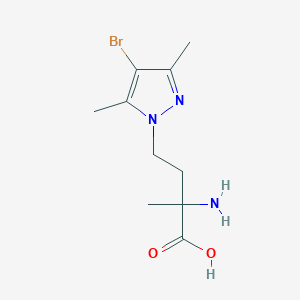
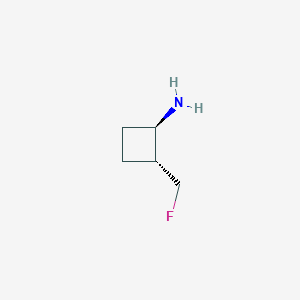
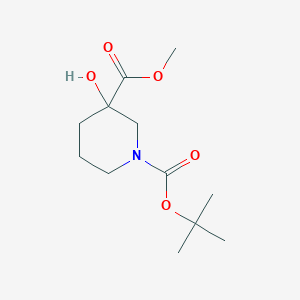
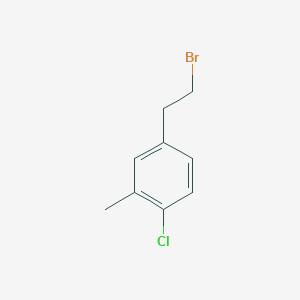

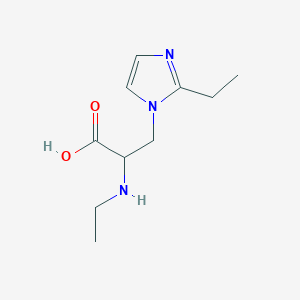
![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)
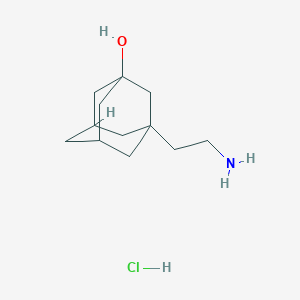
![4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13549816.png)
